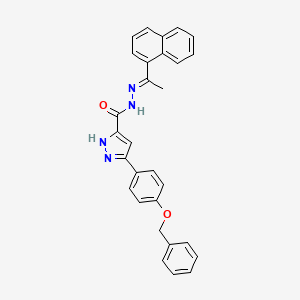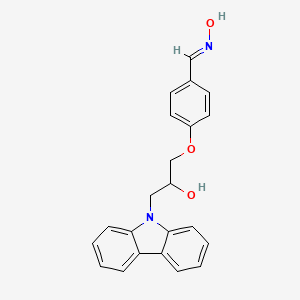![molecular formula C28H29N5OS B11992843 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thioether linkage, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality and consistency of the final product .
化学反応の分析
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the hydrazide moiety may produce amines or hydrazines .
科学的研究の応用
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interact with specific molecular targets in cancer cells.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can interfere with various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties. The presence of the tert-butylphenyl and phenylethylidene groups enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C28H29N5OS |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5OS/c1-20(21-11-7-5-8-12-21)29-30-25(34)19-35-27-32-31-26(33(27)24-13-9-6-10-14-24)22-15-17-23(18-16-22)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-20+ |
InChIキー |
LIDTYGQEMYHDIH-ZTKZIYFRSA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4 |
正規SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)

![(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)

![2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)

![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)
